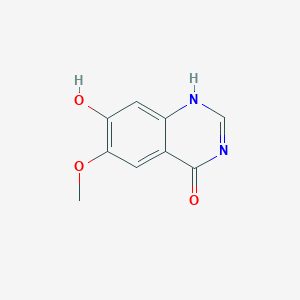

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

説明

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that quinazolinone derivatives have shown antitumor activities .

Mode of Action

It is known that quinazolinone derivatives can inhibit certain kinases , which are key enzymes in signal transduction pathways and play crucial roles in cellular processes such as growth, differentiation, and apoptosis.

Biochemical Pathways

Given its potential kinase inhibitory activity , it may impact pathways involving these enzymes, leading to downstream effects on cell growth and proliferation.

Pharmacokinetics

Its molecular weight of 19217 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Quinazolinone derivatives have been shown to exhibit antitumor activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound should be stored in a refrigerator , indicating that temperature could affect its stability.

生化学分析

Biochemical Properties

It is known to be involved in the preparation of 4-anilinoquinazoline derivatives that have shown antitumor activities .

Molecular Mechanism

It is known to be a reactant in the synthetic preparation of 2-arylbenzothiazoles as kinase inhibitors , suggesting it may interact with biomolecules and influence gene expression.

生物活性

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinazolinone core with hydroxyl and methoxy substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, suggesting it may be useful in developing new antibacterial agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies showed that it can inhibit the proliferation of several cancer cell lines, including gastric adenocarcinoma (AGS) and lung cancer cells (A549). Specifically, treatment with this compound resulted in decreased cell viability and suppressed motility associated with epithelial-mesenchymal transition (EMT) markers .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| AGS | 100 | 65 |

| A549 | 100 | 70 |

| Caco-2 | 100 | 50 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit c-Src non-receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cancer progression. This inhibition can lead to reduced cellular proliferation and migration, making it a candidate for cancer therapy .

Inhibition of Tyrosine Kinases

The compound's ability to inhibit tyrosine kinases suggests potential applications in treating diseases characterized by uncontrolled cell growth, such as cancer and inflammatory conditions. It has been noted for its selective inhibition of c-Src over other tyrosine kinases like EGF receptor tyrosine kinase .

Case Studies and Research Findings

- Gastric Cancer Study : A study involving AGS cells demonstrated that treatment with this compound at concentrations as low as 5 μM significantly increased the expression of E-cadherin while decreasing N-cadherin and EMT transcription factors (Snail, Slug, Twist), indicating its potential in reversing EMT and inhibiting metastasis .

- Antimicrobial Efficacy : Another study highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.

科学的研究の応用

Therapeutic Applications

1. Antitumor Activity

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has been identified as a reactant in the synthesis of 4-anilinoquinazoline derivatives, which exhibit notable antitumor properties. These derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including lung and breast cancers .

2. Kinase Inhibition

This compound serves as a precursor for developing kinase inhibitors, particularly in the context of targeted cancer therapies. The optimization of substituted 2-arylbenzothiazoles based on quinazoline structures has led to compounds that demonstrate low nanomolar inhibitory activities against specific kinases involved in cancer progression .

Case Study 1: Synthesis and Anticancer Activity

A study highlighted the synthesis of 6-hydroxy-7-methoxyquinazoline derivatives from this compound. The resulting compounds were tested for their efficacy against various cancer cell lines, showing promising results with IC values in the low micromolar range. This underscores the potential of this compound as a lead structure for new anticancer agents .

Case Study 2: Microwave-Assisted Synthesis

Recent advancements in synthetic methods have introduced microwave-assisted synthesis techniques for producing gefitinib and its derivatives from this compound. This method significantly reduces reaction times and improves yields while minimizing the use of hazardous reagents, making it a suitable approach for industrial applications .

Applications in Drug Development

The compound's role as an intermediate in drug development is critical. Its derivatives are being explored not only for their anticancer properties but also for potential applications in treating other diseases involving kinase dysregulation, such as certain autoimmune diseases and metabolic disorders .

Summary of Applications

化学反応の分析

Alkoxyalkylation Reactions

The hydroxyl group at position 7 undergoes nucleophilic substitution reactions with alkyl halides or related reagents. A notable application is its role in synthesizing Gefitinib intermediates.

Reaction with N-(3-Chloropropyl)morpholine

This reaction introduces a morpholine-containing side chain, forming 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one , a critical intermediate in Gefitinib production .

Conditions and Variations

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetone | K₂CO₃ | 55–60 | 8 | 86 | |

| DMF | Na₂CO₃ | 100–105 | 1 | 83 | |

| Dichloromethane | Triethylamine | 80–85 | 3 | 88 |

Mechanism : The hydroxyl group acts as a nucleophile, displacing chloride from N-(3-chloropropyl)morpholine under basic conditions. Polar aprotic solvents (e.g., DMF) enhance reactivity at higher temperatures .

Esterification and Acylation

The hydroxyl group can be functionalized via esterification or acylation to improve solubility or enable further derivatization.

Acetylation

Reaction with acetic anhydride or acetyl chloride yields 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one , a precursor for antitumor agents .

Example Protocol :

- Reactants : 7-Hydroxy-6-methoxyquinazolin-4-one, acetic anhydride, pyridine.

- Conditions : Reflux in anhydrous dichloromethane for 4–6 hours.

- Yield : ~75% (reported in analogous syntheses) .

Application : The acetylated derivative serves as a protected intermediate for selective functionalization of the quinazolinone core .

Potential Oxidation Pathways

- Core Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the dihydroquinazolinone ring may aromatize to a quinazoline derivative.

- Hydroxyl Group Oxidation : The phenolic –OH could oxidize to a quinone structure under acidic conditions, though this is speculative without experimental data.

Reductive Modifications

- N-H Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the C₃–C₄ double bond, yielding a tetrahydroquinazolinone derivative .

Condensation Reactions

The compound participates in condensation reactions to form fused heterocycles or Schiff bases.

Reaction with Aldehydes

In acidic or basic media, the hydroxyl group may condense with aldehydes to form ether-linked derivatives. For example, microwave-assisted coupling with 4-(3-bromopropyl)morpholine using CuI/K₂CO₃ yields morpholine-substituted analogs .

Key Parameters :

- Catalyst : CuI (10 mol%).

- Solvent : Water.

- Conditions : Microwave irradiation (150 W, 90°C, 0.5 h) .

Gefitinib Analogues

- Stepwise Synthesis :

Antitumor Derivatives

- 4-Anilinoquinazolines : Condensation with substituted anilines produces compounds showing activity against breast and lung cancer cell lines .

Stability and Reactivity Considerations

- pH Sensitivity : The hydroxyl group deprotonates under alkaline conditions, enhancing nucleophilicity but risking ring-opening at extremes.

- Thermal Stability : Decomposes above 293°C, limiting high-temperature applications .

- Solubility : Poor aqueous solubility (soluble in DMSO, methanol) necessitates polar aprotic solvents for reactions .

特性

IUPAC Name |

7-hydroxy-6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRYPLSYOYNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597261 | |

| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-72-8 | |

| Record name | 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。